Product packaging for Clofentezine Metabolite 3(Cat. No.:CAS No. 107573-63-7)

Clofentezine Metabolite 3

Cat. No.: B602025
CAS No.: 107573-63-7
M. Wt: 330.8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Clofentezine Metabolite 3, with the chemical name 3-(6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl)-2-(methylthio)phenol, is a high-purity reference material essential for environmental and analytical chemistry studies . It is identified by CAS Number 107573-63-7 and has a molecular formula of C 15 H 11 ClN 4 OS and a molecular weight of 330.79 g/mol . This compound is a metabolite of the ovicidal acaricide clofentezine, which is used for the control of spider mites in a variety of crops such as fruits, tomatoes, and ornamentals . As a research chemical, this compound is primarily used as an analytical standard for High-Performance Liquid Chromatography (HPLC) and in mass spectrometry, facilitating the development and validation of methods for detecting and quantifying pesticide residues in complex matrices . Its use is critical in metabolism studies, environmental fate tracking, and monitoring food safety to ensure compliance with regulatory standards . This product is intended for research use only and is not meant for human or veterinary diagnostic applications. Researchers should consult the safety data sheet (SDS) for proper handling and hazard information .

Properties

CAS No.

107573-63-7

Molecular Formula

C15H11ClN4OS

Molecular Weight

330.8

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Nomenclature and Structural Characterization of Clofentezine Metabolite 3

Systematic Naming and Chemical Identity of Clofentezine (B1669202) Metabolite 3 (CAS: 107573-63-7, Molecular Formula: C₁₅H₁₁ClN₄OS)

Clofentezine Metabolite 3 is a specific transformation product derived from the metabolism of the pesticide clofentezine. It is identified by the Chemical Abstracts Service (CAS) registry number 107573-63-7. biosotop.comamericanchemicalsuppliers.comaxios-research.comtlcstandards.comchemicea.comchemicea.com The molecular formula for this compound is C₁₅H₁₁ClN₄OS. biosotop.comamericanchemicalsuppliers.comaxios-research.comtlcstandards.commolcan.com

Systematic nomenclature for this metabolite includes 3-(2'-methylthio-3'-hydroxyphenyl)-6-(2'-chlorophenyl)-1,2,4,5-tetrazine . inchem.orginchem.orgepa.gov Another accepted chemical name is 3-(6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl)-2-(methylthio)phenol . chemicea.commolcan.com Both names describe a structure where one of the 2-chlorophenyl rings of the parent clofentezine molecule has been modified by the substitution of the chlorine atom with a methylthio (-SCH₃) group and the addition of a hydroxyl (-OH) group. This metabolite is a key product in one of the major biotransformation pathways of clofentezine observed in animal studies. inchem.orgepa.gov

Table 1: Chemical Identity of this compound

Identifier Value Source(s)
Common Name This compound biosotop.comchemicea.comchemicea.commolcan.com
CAS Number 107573-63-7 biosotop.comamericanchemicalsuppliers.comaxios-research.comtlcstandards.comchemicea.comchemicea.commolcan.com
Molecular Formula C₁₅H₁₁ClN₄OS biosotop.comamericanchemicalsuppliers.comaxios-research.comtlcstandards.commolcan.com
Molecular Weight 330.80 g/mol biosotop.comaxios-research.comtlcstandards.com
Systematic Name 3-(2'-methylthio-3'-hydroxyphenyl)-6-(2'-chlorophenyl)-1,2,4,5-tetrazine inchem.orginchem.orgepa.gov

| Alternate Name | 3-(6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl)-2-(methylthio)phenol | chemicea.commolcan.com |

Isomeric and Structural Variants of Hydroxylated and Sulfur-Containing Clofentezine Metabolites

The metabolism of clofentezine produces a variety of related compounds, including several isomeric and structural variants. These metabolites arise from two primary pathways: hydroxylation and a combination of hydroxylation and methylthiolation. inchem.orginchem.org

The first major pathway involves the hydroxylation of one of the phenyl rings of clofentezine, leading to the formation of hydroxylated metabolites. inchem.org These include isomers such as 3-Hydroxyclofentezine, 4-Hydroxyclofentezine, and 5-Hydroxyclofentezine, which differ only in the position of the hydroxyl group on the phenyl ring. inchem.orgepa.gov Of these, 4-Hydroxyclofentezine has been identified as a major metabolite in species like baboons and in ruminants. inchem.orgfao.orgnih.gov

The second major pathway results in sulfur-containing metabolites, exemplified by this compound. inchem.orginchem.org This pathway involves both the replacement of a chlorine atom with a methylthio group and hydroxylation of the same phenyl ring. inchem.org Synthetic standards for other potential isomers in this family, such as 3-(2'-methylthio-4'-hydroxyphenyl)- and 3-(2'-methylthio-5'-hydroxyphenyl)-6-(2'-chlorophenyl)-1,2,4,5-tetrazine, have been created for identification purposes in metabolic studies. epa.gov

Table 2: Comparative Analysis of Selected Clofentezine Metabolites

Compound Name CAS Number Molecular Formula Key Structural Difference from Parent Metabolic Pathway Source(s)
Clofentezine (Parent) 74115-24-5 C₁₄H₈Cl₂N₄ - - nih.govherts.ac.ukchemicalbook.com
3-Hydroxyclofentezine 107595-49-3 C₁₄H₈Cl₂N₄O Addition of -OH group at position 3 Hydroxylation inchem.orgepa.govvulcanchem.com
4-Hydroxyclofentezine 107573-61-5 C₁₄H₈Cl₂N₄O Addition of -OH group at position 4 Hydroxylation inchem.orgveeprho.compublications.gc.cabiomall.in

| This compound | 107573-63-7 | C₁₅H₁₁ClN₄OS | Replacement of -Cl with -SCH₃; addition of -OH | Methylthiolation & Hydroxylation | biosotop.cominchem.orginchem.org |

Derivation and Relationship to the Parent Compound, Clofentezine

This compound is a direct metabolic derivative of the parent acaricide, clofentezine. inchem.org The parent compound, 3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine , is a symmetrical molecule with two o-chlorophenyl groups attached to a central tetrazine ring. nih.govherts.ac.uk

The formation of this compound occurs through the biotransformation of clofentezine following its absorption in animal systems. inchem.org Studies in various species, including rats, have elucidated two principal metabolic routes. inchem.orginchem.orgepa.gov

Hydroxylation: This pathway involves the simple addition of a hydroxyl group to the 3, 4, or 5 position of one of the phenyl rings. inchem.orginchem.org These hydroxylated metabolites can exist in both free and conjugated forms. inchem.org

Methylthiolation and Hydroxylation: This more complex pathway involves hydroxylation at the 3-phenyl position concurrent with the replacement of the chlorine atom on that same ring with a methylthio group. inchem.orginchem.org This specific series of modifications yields 3-(2'-methylthio-3'-hydroxyphenyl)-6-(2'-chlorophenyl)-1,2,4,5-tetrazine, which is this compound. inchem.orginchem.orgepa.gov

The prominence of these pathways varies among species. The methylthiolation route that produces this compound is more significant in rodents and rabbits, whereas the hydroxylation pathway is the primary route in calves and baboons. inchem.orginchem.org In rat studies, this sulfur-containing metabolite, in its free and conjugated forms, accounted for a significant portion (35%) of the radioactivity found in urine. inchem.orgepa.gov

Table of Mentioned Compounds

Compound Name
Clofentezine
Clofentezine Metabolite 1
Clofentezine Metabolite 2
This compound
3-Hydroxyclofentezine
4-Hydroxyclofentezine
5-Hydroxyclofentezine
3-(2'-methylthio-3'-hydroxyphenyl)-6-(2'-chlorophenyl)-1,2,4,5-tetrazine
3-(2'-methylthio-4'-hydroxyphenyl)-6-(2'-chlorophenyl)-1,2,4,5-tetrazine
3-(2'-methylthio-5'-hydroxyphenyl)-6-(2'-chlorophenyl)-1,2,4,5-tetrazine
3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine
3-(6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl)-2-(methylthio)phenol
2-chlorobenzonitrile (B47944)
2-chlorobenzoic acid
3-Methoxyclofentezine
1,2-Dihydro-4'-hydroxy Clofentezine

Metabolic Transformation Pathways and Biotransformation Kinetics of Clofentezine Metabolite 3

Formation Mechanisms of Clofentezine (B1669202) Metabolite 3 in Biological Systems

The generation of Clofentezine Metabolite 3 is not the result of a single metabolic step but rather a combination of several key biotransformation reactions. The primary pathways involved are hydroxylation and methylthiolation, which are often followed by conjugation processes. inchem.org

Hydroxylation represents a major Phase I metabolic pathway for clofentezine. inchem.orginchem.org This reaction involves the introduction of a hydroxyl (-OH) group onto one of the phenyl rings of the clofentezine molecule, a process typically catalyzed by the cytochrome P450 family of enzymes found in the liver. inchem.org While hydroxylation can occur at the 3, 4, or 5 positions of the phenyl ring, the formation of this compound specifically involves hydroxylation at the 3-phenyl position. inchem.org This initial oxidative step is crucial as it creates a site for further reactions and increases the polarity of the molecule. In some species, hydroxylated derivatives, both in their free form and as conjugates, constitute a significant portion of the urinary metabolites. inchem.orgepa.gov

A second critical pathway in the metabolism of clofentezine is the replacement of a chlorine atom with a methylthio group (-SCH3). inchem.org The formation of this compound involves this methylthiolation in conjunction with the hydroxylation at the 3-phenyl position. inchem.org This pathway is believed to proceed through an initial conjugation with the endogenous tripeptide glutathione (B108866). inchem.orgfao.org This glutathione conjugate can then be further metabolized through cleavage of the peptide bonds, eventually yielding a cysteine conjugate. Subsequent enzymatic action leads to the formation of the final methylthio-containing metabolite. inchem.orgfao.org This process results in the creation of a monochloro sulfur-containing compound, which is a key characteristic of this compound. inchem.org

Following their formation via Phase I reactions like hydroxylation and methylthiolation, clofentezine metabolites can undergo Phase II conjugation. inchem.orginchem.org These reactions attach polar endogenous molecules to the metabolite, which significantly increases their water solubility and facilitates their excretion from the body. vulcanchem.commsdmanuals.comedx.org The most common conjugation reaction for the hydroxylated metabolites of clofentezine is glucuronidation, where glucuronic acid is attached to the hydroxyl group. inchem.orgmsdmanuals.comsemanticscholar.org Studies have identified both free and conjugated forms of hydroxylated clofentezine metabolites in urine. inchem.orgepa.gov It is considered likely that this compound, possessing a hydroxyl group, can also be conjugated with glucuronic acid or other substances like sulfate (B86663) before being excreted. inchem.org

Methylthiolation Pathways and Involvement of Sulfur-Containing Derivatives

Species-Specific Metabolic Profiles and Quantitative Differences in Metabolite 3 Production

While the metabolic pathways for clofentezine are qualitatively similar across a wide range of species, significant quantitative differences exist, particularly in the relative importance of the hydroxylation versus methylthiolation pathways. inchem.orgfao.org These differences directly impact the amount of this compound produced in various animal models.

Studies comparing clofentezine metabolism across several mammalian species have revealed distinct patterns. fao.org

Rodents (Rats, Mice) and Rabbits: In these species, the methylthiolation pathway is quantitatively more important, and in some cases, the major route of metabolism. inchem.orginchem.orgfao.orgpublications.gc.ca This suggests a more prominent production of this compound compared to other species where hydroxylation dominates.

Baboons, Calves, and Goats: In contrast to rodents, hydroxylation and subsequent conjugation represent the most significant metabolic route in baboons, calves, and goats. inchem.orginchem.orgfao.orgpublications.gc.ca The methylthiolation pathway is considered a very minor route in these animals, indicating a lower yield of this compound. fao.orgpublications.gc.ca For instance, in baboons, hydroxylated derivatives account for the vast majority of urinary metabolites. inchem.org

Dogs: The metabolic profile in dogs is generally similar to that of rats, with feces being the primary route of excretion. inchem.orgepa.gov The methylthiolation pathway is present, though comparing urinary metabolites is challenging due to low urinary output in this species. inchem.orgfao.org

Despite these quantitative variations, chromatographic analyses of liver extracts from rats, goats, and calves have shown qualitatively similar profiles, all containing the 3-(methylthio-hydroxyphenyl)-6-(2'-chlorophenyl)-1,2,4,5-tetrazine isomer alongside various hydroxylated clofentezine conjugates. inchem.orginchem.org

Table 1: Predominant Metabolic Pathways of Clofentezine in Various Mammalian Species

SpeciesPredominant PathwayImplication for Metabolite 3 ProductionReference
Rats, Mice, Rabbits MethylthiolationMore Prominent inchem.orginchem.orgfao.org
Baboons, Calves, Goats Hydroxylation & ConjugationLess Prominent / Minor inchem.orginchem.orgfao.orgpublications.gc.ca
Dogs Methylthiolation is presentQualitatively similar to rats inchem.orgfao.org

The metabolism of clofentezine in avian species like laying hens is qualitatively similar to that observed in mammals. fao.orgfao.org The primary metabolic transformations involve hydroxylation of the phenyl ring and the replacement of the chlorine atom with a methylthio group. fao.orgfao.org A significant portion of the administered dose is excreted within 24 hours. fao.org Studies have shown that the highest residue concentrations are found in fat. fao.org While the pathways necessary for the formation of this compound exist in hens, specific quantitative data on the prominence of this particular metabolite compared to simple hydroxylated metabolites is not extensively detailed in the available literature. fao.orgfao.org

Plant Metabolism and Identification of Minor Metabolites

The metabolism of clofentezine in plants follows a distinct pathway compared to animals. Studies on various plants have demonstrated that the parent compound, clofentezine, remains the most significant component of the extractable residues, accounting for 55% to 87% of the total radioactive residue (TRR) in fruit and leaf samples collected 25 to 103 days after application. publications.gc.ca A notable portion of the residue can become bound, accounting for up to 40% of the total radioactivity in apples, though this bound residue has been shown to be not bioavailable. publications.gc.ca

Unlike in animal metabolism where hydroxylation is a primary pathway, plant metabolism is characterized by the cleavage of the tetrazine ring. publications.gc.ca This degradation pathway is specific to plants. The most significant minor metabolite identified is 2-chlorobenzonitrile (B47944). publications.gc.caherts.ac.uk This compound can be further oxidized to form other minor metabolites, including 2-chlorobenzamide (B146235), 2-chlorobenzyl alcohol, and 2-chlorobenzoic acid. publications.gc.ca All other identified compounds in plant metabolism studies accounted for less than 10% of the recovered radioactivity. publications.gc.ca Residues in plants are predominantly found on the surface. publications.gc.ca

Figure 1: Proposed Metabolic Pathway for Clofentezine in Plants


  Clofentezine
  

  ↓ (Cleavage of Tetrazine Ring)2-chlorobenzonitrile
  

  ↓ (Further Oxidation)
  

  2-chlorobenzamide, 2-chlorobenzyl alcohol, 2-chlorobenzoic acid

This diagram illustrates the degradation pathway of clofentezine specific to plants, which involves the cleavage of the parent molecule to form several minor metabolites. publications.gc.ca

In Vitro Studies on Metabolic Pathways and Enzymatic Biotransformation

In vitro studies, particularly using liver microsomes, are crucial for understanding the metabolic fate of xenobiotics like clofentezine and for comparing metabolic pathways across different species. frontiersin.orgmdpi.com

The biotransformation of clofentezine has been investigated in several non-human species using liver microsomes. These studies reveal that metabolism is qualitatively similar across species, including rats, mice, rabbits, dogs, calves, and baboons, although quantitative differences exist. inchem.org The primary metabolic processes identified are hydroxylation of the phenyl ring and, particularly in rodents, the formation of a monochlorosulfur derivative. nih.govinchem.org

In rats, more than 20 minor metabolites have been detected in feces, while urine consists mainly of metabolites. nih.gov Two major pathways were identified: one involves hydroxylation at the 3, 4, and/or 5 positions of the phenyl ring, which can then be conjugated; the other involves hydroxylation at the 3-phenyl position and replacement of the chlorine atom with a methylthio group. inchem.org

In vitro incubation of clofentezine with liver microsomes from rats demonstrated that clofentezine is a potent inducer of hepatic microsomal mixed-function oxidases, causing significant increases in the activities of cytochrome P450 and cytochrome b5. inchem.org Studies in dogs showed that after oral administration, the majority of the dose is excreted in the feces, with very low urinary excretion, making comparison of urinary metabolites difficult. inchem.orginchem.org In calves and baboons, the hydroxylation pathway is quantitatively the most important. inchem.org For instance, in baboons, 4-hydroxy-clofentezine and its glucuronide conjugate accounted for over 70% of the urinary metabolites, with 3-hydroxy-clofentezine being a minor metabolite. inchem.orgepa.gov

The table below summarizes the key metabolic findings in liver microsomal studies across various non-human species.

Interactive Data Table: Clofentezine Metabolism in Non-Human Species Click on the headers to sort the data.

SpeciesPrimary Metabolic Pathway(s)Key Metabolites IdentifiedReference
Rat Hydroxylation, Methylthiolation3-hydroxy-clofentezine, 4-hydroxy-clofentezine, 5-hydroxy-clofentezine, 3-(2'-methylthio-3'-hydroxyphenyl)-6-(2'-chlorophenyl)-1,2,4,5-tetrazine inchem.org
Mouse Methylthiolation (major), HydroxylationSimilar to rats inchem.org
Rabbit Methylthiolation (major), HydroxylationSimilar to rats inchem.org
Dog HydroxylationLow urinary excretion, metabolites not specified in detail inchem.orginchem.org
Calf Hydroxylation (major)Hydroxylated metabolites inchem.org
Baboon Hydroxylation (major)4-hydroxy-clofentezine (major), 3-hydroxy-clofentezine (minor) inchem.orginchem.org

The enzymatic degradation of xenobiotics—foreign chemical substances like pesticides—is a fundamental detoxification process in most living organisms. nih.govmdpi.com This biotransformation is primarily carried out by a variety of enzymes that convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) products, facilitating their excretion. nih.gov

Key enzymes involved in this process include oxidoreductases and hydrolases, such as cytochrome P450 monooxygenases, peroxidases, and laccases. mdpi.com The degradation often occurs in phases. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on the xenobiotic molecule. biologydiscussion.com For clofentezine, the hydroxylation of its phenyl rings to form metabolites like 3-hydroxy-clofentezine is a classic Phase I reaction catalyzed by cytochrome P450 enzymes. inchem.orgepa.gov The induction of these enzymes, as seen in rats exposed to high doses of clofentezine, is a common response that can increase the rate of metabolism and clearance of the xenobiotic. inchem.orgepa.gov

Phase II reactions involve the conjugation of the modified xenobiotic with endogenous molecules like glucuronic acid, sulfate, or glutathione. epa.gov This further increases water solubility and prepares the compound for elimination. The detection of conjugated hydroxyl metabolites of clofentezine in animal studies indicates the involvement of Phase II enzymes. inchem.orginchem.org

The specific enzymes and pathways utilized can vary between species, leading to different metabolite profiles. frontiersin.orgnih.gov For example, the methylthiolation pathway for clofentezine is more prominent in rodents than in primates. inchem.org Understanding these general principles of enzymatic degradation is essential for interpreting species-specific metabolism data and assessing the biotransformation of clofentezine and its metabolites. mdpi.comfrontiersin.org

Environmental Fate and Degradation Dynamics of Clofentezine Metabolite 3

Hydrolysis and pH-Dependent Degradation Kinetics

The hydrolysis of clofentezine (B1669202) is highly dependent on pH, with stability decreasing as pH increases. epa.govcabidigitallibrary.orgfao.org Studies show that the degradation follows first-order kinetics. epa.gov The rate of hydrolysis is significantly faster in neutral and alkaline conditions compared to acidic conditions.

In sterile aqueous buffer solutions, the half-life of clofentezine varies dramatically with pH. At a pH of approximately 5, the half-life can be as long as 248.8 days. epa.gov This decreases to around 34.4 days at a neutral pH of about 7, and further accelerates to just 4.3 days in alkaline conditions at a pH of approximately 9. epa.gov Another study confirmed this trend, reporting half-lives ranging from 60 days in acidic water (pH 4.0) to as low as 0.53 days in alkaline water (pH 9.2). academicjournals.org

The primary degradation pathway via hydrolysis involves the opening of the tetrazine ring to form the major product, 2-chlorobenzoic (2-chlorobenzylidene) hydrazide. epa.govepa.gov This initial step is considered rate-limiting. epa.gov Further degradation of this intermediate yields smaller quantities of other metabolites, identified as 2-chlorobenzamide (B146235) and 2-chlorobenzonitrile (B47944). epa.govepa.gov

pH LevelHalf-Life (Days)Source(s)
4.060.2 academicjournals.org
4.95248.8 epa.gov
6.9834.4 epa.gov
7.049.3 - 54.3 academicjournals.org
9.184.3 epa.gov
9.20.5 - 2.7 academicjournals.org

Photolytic Transformation Processes in Aqueous and Soil Environments

Photodegradation is a significant dissipation pathway for clofentezine, particularly in water.

In Aqueous Environments: Aqueous photolysis of clofentezine is rapid. fao.org In studies under natural sunlight conditions in a pH 5 buffer, the photolytic half-life was determined to be less than 7 days. epa.gov The primary photoproduct formed is 2-chlorobenzonitrile, which can account for up to 79% of the applied radioactivity after 31 days. epa.govcabidigitallibrary.org Other, more minor photoproducts identified include 2-chlorobenzaldehyde, 2-chlorobenzamide, and 2-chlorobenzoic acid. epa.gov In contrast, samples kept in the dark showed significantly less degradation, with the parent clofentezine remaining the major component. epa.gov

In Soil Environments: Compared to water, the photodegradation of clofentezine on the soil surface is a slow process. epa.gov In one study conducted over 31 days, 85.9% of the parent compound was still present on the irradiated soil samples. epa.gov The main degradation products were identified as small amounts of 2-chlorobenzonitrile and non-extractable bound residues. epa.gov Another report noted that 2-chlorobenzonitrile (2-CBN) was a major metabolite in a soil photolysis study, reaching a maximum of 17% of applied radioactivity, but it showed very low persistence afterward. nih.gov

Soil Metabolism and Persistence Kinetics (Aerobic and Anaerobic Conditions)

The persistence of clofentezine in soil is influenced by microbial activity and the presence of oxygen.

Aerobic Conditions: Under aerobic laboratory conditions, clofentezine is considered to be moderately persistent to persistent. publications.gc.ca Reported half-life (DT50) values vary across different studies and soil types, ranging from 28 to 142 days. publications.gc.cachinese-pesticide.com Two studies reported half-lives in the ranges of 4-8 weeks and 9-12 weeks, respectively. epa.gov The degradation rate is influenced by soil pH, with faster degradation observed in soils with higher pH. fao.org The principal degradation pathway under aerobic conditions leads to the formation of carbon dioxide and bound residues. epa.govchinese-pesticide.com The major extractable metabolites identified in aerobic soil studies include 2-chlorobenzoic (2-chlorobenzylidene) hydrazide (max 13% AR) and 2-chlorobenzoic acid (max 11% AR). nih.gov

Anaerobic Conditions: In the absence of oxygen, such as in flooded soils, the degradation of clofentezine is slower than in aerobic conditions. publications.gc.ca Under anaerobic conditions, clofentezine binds more readily to soil particles and is less readily transformed. publications.gc.ca The mineralization of clofentezine to CO2, which occurs rapidly in aerobic soils, effectively stops when soils become flooded and anaerobic. publications.gc.ca

Aquatic Environmental Transformation and Dissipation

Clofentezine is generally considered non-persistent in aquatic systems. publications.gc.ca Its dissipation is driven by a combination of hydrolysis and photolysis. Studies conducted in laboratory water/sediment systems indicate that clofentezine partitions readily from the water column into the sediment. npdc.govt.nz The half-life for extractable clofentezine residues from the total system (both water and sediment) was found to be less than seven days. npdc.govt.nz The primary transformation product in water is 2-chlorobenzonitrile, formed through both hydrolysis and photolysis. chinese-pesticide.com

Mobility and Leaching Potential in Terrestrial and Aquatic Compartments

Clofentezine exhibits low to no mobility in soil due to its strong adsorption to soil particles. nih.govpublications.gc.ca The soil organic carbon-water (B12546825) partition coefficient (Koc), a measure of a chemical's tendency to bind to soil, has been reported at high values, including 1,064 mL/g, 11,000 mL/g, and 45,300 mL/g. cabidigitallibrary.orgucanr.eduorst.edu Such high Koc values indicate strong binding to soil organic matter and a low potential for movement. ucanr.educhemsafetypro.com Laboratory batch equilibrium studies determined Freundlich adsorption coefficients (Kd) ranging from 15.6 to 24.7, further confirming the compound's tendency to remain bound to soil. epa.gov

The mobility of its metabolites varies. The main hydrolysis product, 2-chlorobenzoic (2-chlorobenzylidene) hydrazide, also has low mobility with Koc values between 701 and 1,149. epa.gov However, the photolysis product 2-chlorobenzonitrile is characterized as having medium mobility, and the metabolite 2-chlorobenzoic acid has very high mobility. nih.gov

CompoundSoil Mobility ClassificationKoc Value (mL/g)Source(s)
ClofentezineImmobile / Low1,064 - 45,300 cabidigitallibrary.orgpublications.gc.caucanr.eduorst.edu
2-chlorobenzoic (2-chlorobenzylidene) hydrazideLow701 - 1,149 nih.govepa.gov
2-chlorobenzonitrileMediumNot Specified nih.gov
2-chlorobenzoic acidVery HighNot Specified nih.gov

Analytical Methodologies for Isolation, Identification, and Quantification of Clofentezine Metabolite 3

Chromatographic Separation Techniques

Chromatography is a fundamental tool in the analysis of pesticide residues. It allows for the separation of complex mixtures into individual components, a necessary step before identification and quantification. For Clofentezine (B1669202) Metabolite 3 and related compounds, several chromatographic techniques are employed.

High-Performance Liquid Chromatography (HPLC) with various detection modes

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of clofentezine and its metabolites due to their polarity and thermal characteristics. Various HPLC methods have been developed for different sample types, including animal tissues, milk, and crops. inchem.orgfao.orgepa.gov

A common approach involves extracting the residues from the sample matrix, followed by cleanup steps to remove interfering substances. For instance, in animal tissues, after extraction, a clean-up on a silica (B1680970) solid-phase extraction (SPE) cartridge is often performed. The final determination is then carried out by HPLC.

Different HPLC modes, such as normal-phase and reverse-phase, can be utilized. Normal-phase HPLC on a silica column with detection at 268 nm has been used for the determination of clofentezine in milk. epa.gov Reverse-phase HPLC can serve as a confirmatory method. epa.gov For the analysis of clofentezine in fruit, a method using a hexane:ethyl acetate (B1210297) mixture for extraction followed by HPLC with UV detection has been described. researchgate.net

The choice of mobile phase and column is critical for achieving good separation. For example, a Kinetex C18 column has been shown to provide good separation and chromatographic peaks for pesticide metabolites. mdpi.com Isocratic elution with a methanol-water mixture is a common mobile phase composition. researchgate.net The use of HPLC coupled with photodiode array (PDA) detection allows for the acquisition of UV spectra of the separated compounds, aiding in their identification. fao.org

Table 1: Examples of HPLC Methods for Clofentezine and Metabolite Analysis

MatrixExtraction SolventCleanupHPLC ColumnMobile PhaseDetectionReference
MilkHexane and Diethyl EtherAcetonitrile (B52724)/Hexane Partition, Sep-pak silica cartridgeNormal PhaseNot SpecifiedUV at 268 nm epa.gov
Fruit (Apple, Papaya, Mango, Orange)Hexane:Ethyl Acetate (1:1, v/v)NoneNH2 analytical columnMethanol-Water (70:30, v/v)UV at 254 nm researchgate.net
Animal TissuesNot SpecifiedSilica solid phase extraction cartridgeNot SpecifiedNot SpecifiedUV at 268 nm
TeaAcetonitrileFlorisil, Octadecylsilane, and Graphite Carbon Black (QuEChERS)Kinetex C18Not SpecifiedMS/MS mdpi.com
GeneralNot SpecifiedNot SpecifiedXBridge C18Not SpecifiedESI-QFT-MS nih.gov

Gas Chromatography (GC) for Volatile or Derivatized Analytes

Gas Chromatography (GC) is another powerful technique used for pesticide residue analysis. It is particularly suitable for volatile compounds or those that can be made volatile through derivatization. While clofentezine itself has low volatility, GC methods have been developed for its analysis, sometimes after a conversion or derivatization step.

For instance, an analytical method for determining residues of clofentezine and its 4-hydroxy metabolite in animal tissues involves hydrolysis with hydrobromic acid. This process converts the 4-hydroxyclofentezine to 2-chlorobenzoic acid (2-CBA), which can then be analyzed by GC. epa.gov This approach, however, measures the metabolite indirectly.

GC coupled with sensitive detectors like the electron-capture detector (ECD) or a nitrogen-phosphorus detector (NPD) is common for pesticide analysis. researchgate.net For confirmation of identity, GC coupled with mass spectrometry (GC-MS) is the gold standard. fao.org

Thin-Layer Chromatography (TLC) in Metabolic Profiling

Thin-Layer Chromatography (TLC) is a valuable tool for the qualitative analysis and profiling of clofentezine metabolites. It has been used to separate and identify metabolites in urine, feces, and liver extracts from various animal species. inchem.org In these studies, radiolabelled clofentezine ([14C]clofentezine) is often used to trace the metabolic fate of the parent compound.

After administration of the labeled compound, extracts from biological samples are spotted onto TLC plates. The plates are then developed in a suitable solvent system to separate the different metabolites. Autoradiography is used to visualize the radioactive spots, which can then be scraped from the plate and quantified by liquid scintillation counting. epa.gov Further analysis of the separated spots can be performed using other techniques like HPLC or mass spectrometry to identify the chemical structure of the metabolites. epa.gov TLC has been instrumental in identifying hydroxylated metabolites of clofentezine as well as the metabolite formed by the replacement of a chlorine atom with a methylthio group. inchem.org

Spectrometric Detection and Identification Methods

Spectrometric methods are indispensable for the definitive identification and quantification of analytes separated by chromatography.

Mass Spectrometry (MS and MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS), particularly when coupled with chromatographic techniques (LC-MS or GC-MS), is a powerful tool for the structural elucidation and sensitive detection of clofentezine and its metabolites. Tandem mass spectrometry (MS/MS) provides even greater selectivity and sensitivity, making it ideal for analyzing complex matrices like food and environmental samples. sigmaaldrich.com

LC-MS/MS is frequently used for the analysis of pesticide metabolites. vulcanchem.com The technique involves the ionization of the analyte molecules, followed by the separation of the resulting ions based on their mass-to-charge ratio. In MS/MS, a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for the quantification of target compounds at very low levels.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound, aiding in its identification. For example, LC-ESI-QFT (Liquid Chromatography-Electrospray Ionization-Quadrupole-Fourier Transform) mass spectrometry has been used to obtain high-resolution mass spectra of clofentezine. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Diode Array Detection (DAD)

Ultraviolet-Visible (UV-Vis) spectroscopy is a common detection method used in HPLC. mdpi.com It measures the absorption of UV or visible light by the analyte. Clofentezine has a characteristic UV absorption spectrum, with a maximum absorbance often reported around 235 nm or 268 nm, which can be used for its quantification. epa.govfao.org

A Diode Array Detector (DAD) is a more advanced type of UV-Vis detector that can acquire the entire UV-Vis spectrum of the analyte as it elutes from the HPLC column. This provides more comprehensive information than a single-wavelength detector and can be used to assess the purity of a chromatographic peak and to aid in the identification of the compound by comparing its spectrum to that of a known standard. researchgate.net The combination of HPLC with DAD (HPLC-DAD) is a powerful technique for the analysis of pesticides and their metabolites. researchgate.net

Sample Preparation and Extraction Protocols for Diverse Biological and Environmental Matrices

Effective sample preparation is a crucial first step to remove interfering substances and concentrate the analyte of interest prior to instrumental analysis. The choice of extraction protocol depends heavily on the nature of the sample matrix (e.g., fruit, soil, water, animal tissue) and the physicochemical properties of the target analyte. For clofentezine and its metabolites, several techniques have been successfully employed.

Solid-Phase Extraction (SPE) is a widely used cleanup technique that separates components of a mixture based on their physical and chemical properties. It is valued for reducing matrix effects, consuming less solvent than traditional methods, and simplifying the extraction process. researchgate.netmdpi.com

For the analysis of clofentezine and its metabolites in animal products, specific SPE protocols have been developed. In one method, fat extracts are passed through a diol solid-phase cartridge for cleanup. fao.orgepa.gov For crop matrices, fruit samples are often extracted with acetone, partitioned with hexane, and then cleaned up using a silica SPE cartridge before analysis.

Recent advancements have introduced novel sorbent materials for SPE. Magnetic Solid-Phase Extraction (MSPE), which uses magnetic nanoparticles, offers a rapid and efficient alternative. For instance, multi-walled carbon nanotubes (MWCNTs) have been used as an adsorbent for the MSPE of clofentezine from environmental water samples, demonstrating high recovery rates. mdpi.com Another innovative approach, dispersive micro-solid phase extraction (D-µ-SPE) using ionic liquid-coated magnetic particles, has been successfully applied for the determination of clofentezine in environmental water, achieving low detection limits. researchgate.netresearchgate.net

Liquid-Liquid Extraction (LLE) is a conventional and fundamental sample preparation technique used to separate compounds based on their differential solubilities in two immiscible liquid phases. researchgate.net Although sometimes more labor-intensive and solvent-heavy than SPE, LLE remains a robust method for various sample types. researchgate.net

In the context of clofentezine residue analysis in fruit, LLE has proven effective. A method for determining clofentezine in apples, papayas, mangos, and oranges utilizes a single LLE step with a hexane:ethyl acetate (1:1, v/v) mixture. researchgate.net This procedure is noted for its rapidity and simplicity, avoiding more complex cleanup steps. researchgate.net Similarly, another study describes the successful extraction of clofentezine from various fruits using an ethyl acetate-n-hexane mixture. researchgate.net For the analysis of clofentezine and its metabolites in wine, a dispersive liquid-liquid microextraction (DLLME) method based on a hydrophobic eutectic solvent has been developed, which showed high extraction recoveries and precision. mdpi.com

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a gold standard for pesticide residue analysis in food and agricultural products due to its simplicity, high throughput, and minimal solvent usage. sigmaaldrich.comscience.gov The methodology typically involves an initial extraction and partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. sigmaaldrich.comresearchgate.net

The QuEChERS approach has been validated for the analysis of hundreds of pesticides, including clofentezine, in a wide array of matrices such as fruits, vegetables, cereals, and even complex oily matrices like cottonseed. sigmaaldrich.commdpi.comeurl-pesticides.eu For cottonseed hull, a modified QuEChERS method involved hydrating the sample, extracting with 1% acetic acid in acetonitrile, and purifying with a d-SPE tube containing MgSO4, PSA (primary secondary amine), and C18. mdpi.com This adaptation proved effective in removing matrix interferences. mdpi.com Similarly, a citrate-buffered QuEChERS method has been shown to produce clean extracts for the analysis of pesticide residues in dragon fruit. science.gov

Liquid-Liquid Extraction (LLE)

Method Validation Parameters: Sensitivity, Specificity, and Reproducibility for Metabolite 3 Analysis

Method validation is imperative to ensure that an analytical procedure is reliable, accurate, and fit for its intended purpose. Key validation parameters include the limits of detection (LOD) and quantification (LOQ), recovery efficiency, and precision (repeatability). europa.eu

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These values are critical for determining the sensitivity of a method. For clofentezine and its metabolites, these limits vary depending on the matrix and the analytical technique employed.

MatrixAnalytical MethodLODLOQSource
Fruits (Apple, Papaya, Mango, Orange)LC-UV0.05 mg/kg0.1 mg/kg researchgate.net
MilkHPLC-UV-0.01 ppm epa.gov
Animal Tissues (e.g., liver, kidney) for 2-chlorobenzoic acidGC-MSD-0.05 mg/kg fao.org
Environmental WaterD-μ-SPE / ISF-D-μ-SPE0.4-0.5 ng/mL- researchgate.net
Cereals (Oat, Rice, Rye, Wheat)QuEChERS LC-MS/MS-0.01 mg/kg eurl-pesticides.eu

Recovery studies are performed to assess the accuracy of an analytical method by measuring the percentage of a known amount of analyte (a "spike") that is successfully extracted and quantified from the matrix. Precision, typically expressed as the relative standard deviation (RSD), measures the closeness of repeated measurements under the same conditions. An acceptable recovery is generally within the 70-120% range, with an RSD of ≤20%. mdpi.comeurl-pesticides.eu

MatrixExtraction MethodAverage Recovery (%)Precision (RSD %)Source
Fruits (Apple, Papaya, Mango, Orange)LLE81 - 96%8.9 - 12.5% researchgate.net
MilkLLE/SPE74 - 99%- epa.gov
FatLLE/SPE64 - 92%- epa.gov
Environmental WaterMSPE72.2 - 107.5%1.1 - 11.2% mdpi.com
Cottonseed HullQuEChERS70 - 120%< 20% mdpi.com

Residue Science and Environmental Distribution of Clofentezine Metabolite 3

Occurrence and Distribution in Non-Human Animal Tissues and Products

Studies on the metabolism of clofentezine (B1669202) in livestock have provided insights into the distribution of its metabolites. In poultry, parent clofentezine, along with 3-hydroxy-clofentezine and 4-hydroxy-clofentezine, have been identified as significant residues. While the quantities of 3- and 4-OH clofentezine were not always separated in these studies, the amount of 3-OH clofentezine is noted to be considerably smaller than the combined totals of the parent compound and 4-OH clofentezine. fao.org In contrast, studies on ruminants like cattle and goats indicate that 4-hydroxy-clofentezine is the predominant metabolite in tissues and milk. fao.orgfederalregister.govpublications.gc.ca

In a study involving lactating cows, residues in milk reached a plateau, with 4-OH clofentezine being the major component. fao.org The highest concentration of residues was found in the liver, followed by renal fat and kidney, with 4-OH clofentezine being the primary identified compound in these tissues. fao.orgepa.gov Muscle tissue generally contains lower residue levels. fao.org

The stability of these residues in animal products is a key consideration for monitoring. While parent clofentezine can be unstable, the total residue of all metabolites containing the 2-chlorobenzoyl moiety has been shown to be stable for at least 15 months under frozen storage. fao.orgfao.org

Interactive Data Table: Distribution of Clofentezine and its Metabolites in Animal Tissues

AnimalTissue/ProductPredominant Residue(s)Reference
PoultryTissuesClofentezine, 3-OH clofentezine, 4-OH clofentezine fao.org
CattleMilk4-OH clofentezine fao.orgfederalregister.gov
CattleLiver4-OH clofentezine fao.orgfederalregister.govepa.gov
CattleKidney4-OH clofentezine fao.orgfederalregister.govepa.gov
CattleFat4-OH clofentezine fao.orgepa.gov
GoatTissues4-OH clofentezine publications.gc.ca
GoatMilk4-OH clofentezine federalregister.gov

Residue Levels in Plant Matrices and Processed Agricultural Commodities

In plant metabolism studies on crops such as apples, peaches, and grapes, the parent clofentezine is typically the major component of the residue. fao.orgnih.gov Metabolites are generally found at much lower levels. fao.org For instance, in fruit crops, the metabolite 2-chlorobenzonitrile (B47944) was found at levels less than 0.05 mg/kg, which was about one-tenth of the parent residue. fao.orgpublications.gc.ca

Research indicates that clofentezine residues are predominantly found on the surface of plants. fao.orgpublications.gc.ca Studies on apples have shown that clofentezine degrades slowly after application, and the migration of the residue into the fruit is also very slow, with the majority of the absorbed residues remaining in the peel. publications.gc.ca This suggests a limited systemic uptake of clofentezine in plants. The low water solubility of clofentezine likely contributes to the limited uptake of its residues from the soil by subsequent crops. fao.org

Food processing can alter the profile of pesticide residues. For clofentezine, processing studies on various fruits have been conducted. fao.org Processing factors, which represent the ratio of the residue level in a processed commodity to that in the raw agricultural commodity, are used to estimate residue levels in processed foods. rivm.nl These factors are dependent on the specific food, the type of processing, and the chemical properties of the pesticide. rivm.nl For example, processes like drying can concentrate residues, while washing can reduce them. nih.gov A study on tomatoes indicated that processing trials should reflect commercial practices, including steps like sterilization, to accurately assess residue changes. nih.gov

Interactive Data Table: Residue Levels of Clofentezine in Various Plant Commodities

CommodityResidue Level (mg/kg)NotesReference
Pome Fruits<0.01 - 0.24Median: 0.05 mg/kg fao.org
Apricots0.13 - 0.16 fao.org
Cherries0.01 - 0.02 fao.org
Nectarines0.04 - 0.17 fao.org
Peaches0.02 - 0.35 fao.org
Grapes0.09 - 0.89 fao.org
Citrus>0.01For both clofentezine and 2-CBN nih.govresearchgate.net
Guava1 (proposed tolerance) regulations.gov
Avocado0.30 (proposed tolerance) regulations.gov
Papaya0.30 (proposed tolerance) regulations.gov

Surface Residues vs. Absorbed Residues

Environmental Residue Monitoring in Soil and Water Systems

Clofentezine exhibits strong binding to soil and is not readily leached. publications.gc.caepa.gov In field dissipation trials, quantifiable residues of clofentezine were primarily detected in the top layer of soil and declined to below the limit of determination within 60 days. fao.org The half-life of clofentezine in soil has been reported to range from 4 to 12 weeks. epa.gov Due to its low water solubility and high octanol/water partition coefficient, the potential for clofentezine to contaminate groundwater is considered low. fao.orgepa.gov

In aquatic environments, clofentezine is susceptible to rapid degradation through hydrolysis, with the rate increasing with higher pH. epa.govepa.gov The half-life can range from over 248 hours at pH 4.95 to just over 4 hours at pH 9.18. epa.govepa.gov Photodegradation in water can also be a significant dissipation pathway. epa.gov Given these rapid degradation processes, clofentezine is not expected to persist in water. publications.gc.ca

Bioavailability and Sequestration in Environmental Compartments

The strong binding of clofentezine to soil particles limits its bioavailability for uptake by plants and its mobility within the soil profile. fao.orgpublications.gc.ca This sequestration in soil reduces the likelihood of it entering aquatic systems through leaching. publications.gc.caepa.gov

In aquatic systems, while clofentezine shows a potential for bioaccumulation based on its octanol/water partition coefficient, its rapid degradation mitigates this risk. regulations.govepa.gov A fish bioaccumulation study showed that while there was some uptake, particularly in the viscera, the accumulated residues were almost entirely eliminated within the first few days of depuration. epa.gov The study concluded that significant bioaccumulation in fish is unlikely under environmental conditions. epa.gov

Ecological Considerations and Environmental Dynamics of Clofentezine Metabolite 3

Environmental Distribution Patterns and Long-Term Environmental Presence

While specific data on the environmental distribution of Clofentezine (B1669202) Metabolite 3 is not extensively detailed in the available research, the behavior of its parent compound, clofentezine, provides significant insights. Studies on clofentezine in water-sediment systems indicate that the parent compound degrades with half-lives of approximately one day in water, 5-6 weeks in sediment, and 1-3 weeks in the total system. vulcanchem.com This suggests that while clofentezine itself may dissipate relatively quickly from the water column, its metabolites could persist in sediment.

The long-term presence of clofentezine and its metabolites is a concern, leading to the non-renewal of its approval in the European Union due to high long-term environmental risks to birds and wild mammals. agrinfo.eu Although clofentezine is considered moderately persistent in soil, it is generally not expected to leach into groundwater based on its physicochemical properties. herts.ac.uk However, its potential for particle-bound transport is high, which could contribute to its distribution in the environment. herts.ac.uk

Trophic Transfer and Accumulation Potential in Non-Human Food Chains

The potential for trophic transfer and bioaccumulation of Clofentezine Metabolite 3 in non-human food chains is primarily inferred from studies on the parent compound, clofentezine. The octanol/water partition coefficient (log P = 3.1) of clofentezine suggests a potential for accumulation in fatty tissues. inchem.orgregulations.gov Studies have shown that clofentezine can have a bioconcentration factor (BCF) in fish ranging from 230 to 430. publications.gc.ca However, clofentezine is also reported to be rapidly metabolized by fish, with a clearance half-life of less than one day, which may limit its bioaccumulation. publications.gc.ca

The formation of metabolites is a significant pathway for the elimination of clofentezine in organisms. In mammals, clofentezine is metabolized through hydroxylation and other processes, with the majority of an administered dose excreted in the feces. inchem.org The presence of hydroxyl groups in metabolites like this compound generally increases water solubility compared to the parent compound, which could facilitate excretion and potentially reduce the bioaccumulation potential. vulcanchem.com

Despite the potential for rapid metabolism, concerns remain about the long-term risks to wildlife. The European Commission cited high long-term environmental risks to birds and wild mammals as a reason for not renewing the approval of clofentezine. agrinfo.eu This suggests that even with metabolic processes, the potential for adverse effects through the food chain is a significant consideration. The transfer of pesticides through predator-prey interactions is a known pathway for exposure in terrestrial ecosystems. nih.gov

Environmental Persistence and Dissipation Modeling

The environmental persistence of clofentezine and its metabolites, including Metabolite 3, is a key factor in assessing their long-term environmental impact. Studies on the parent compound provide valuable data for understanding the potential behavior of its metabolites. In field dissipation studies, clofentezine has demonstrated moderate to very high persistence in soil. nih.gov

The degradation of clofentezine in water-sediment systems has been modeled, showing half-lives of approximately 1 day in the water phase, 5-6 weeks in the sediment, and 1-3 weeks for the total system. vulcanchem.com This indicates that while the parent compound may dissipate from water relatively quickly, it can persist in sediment, where its metabolites may also accumulate.

Dissipation modeling for pesticides often utilizes tools like the FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) models to predict environmental concentrations under various conditions. researchgate.net These models incorporate data on factors like soil type, temperature, and moisture to estimate the persistence and mobility of a substance. For clofentezine, field study DegT50 (time for 50% degradation) values have been normalized to FOCUS reference conditions to allow for standardized comparisons. nih.gov

The formation of metabolites is a critical component of dissipation. While specific persistence data for this compound is limited, the persistence of other metabolites has been studied. For example, the metabolite 2-chlorobenzonitrile (B47944) (2-CBN) exhibited very low persistence in aerobic soil incubations. nih.gov Understanding the persistence of individual metabolites is crucial for a comprehensive environmental risk assessment.

Interactive Data Table: Degradation Half-life of Clofentezine in Different Environmental Compartments

Environmental Compartment Half-life Reference
Water ~1 day vulcanchem.com
Sediment 5-6 weeks vulcanchem.com
Total Water-Sediment System 1-3 weeks vulcanchem.com
Soil (Field Studies) Moderate to very high persistence nih.gov

Impact of Environmental Factors (e.g., pH, Temperature, Light) on Metabolite Dynamics

The dynamics of clofentezine and its metabolites in the environment are significantly influenced by factors such as pH, temperature, and light. The stability of the parent compound, clofentezine, in aqueous solutions is highly dependent on pH and temperature. inchem.org Hydrolysis of clofentezine is base-catalyzed, resulting in much lower persistence in alkaline water compared to acidic or neutral conditions. academicjournals.org At 22°C, the half-life of clofentezine is approximately 250 hours at pH 5, but only 35 hours at pH 7. inchem.org Another study found half-life values ranging from 0.53 to 60 days across pH levels of 4.0, 7.0, and 9.2. academicjournals.org

The degradation of clofentezine through hydrolysis leads to the formation of several breakdown products. The initial step is the opening of the tetrazine ring to form 2-chlorobenzoic (2-chlorobenzylidene) hydrazide, which then further degrades to compounds like 2-chlorobenzonitrile and 2-chlorobenzamide (B146235). epa.gov

Temperature also plays a crucial role, with the stability of clofentezine decreasing as temperature increases. epa.gov Some analytical methods have observed that storing samples at room temperature (20–30 ºC) can lead to in-vial degradation, a process that can be mitigated by cooling the vials to around 10 ºC. eurl-pesticides.eu

Light is another important factor in the degradation of clofentezine and the formation of its metabolites. nih.gov Photodegradation studies have shown that clofentezine is susceptible to photolysis. fao.org In aqueous solutions under natural sunlight, clofentezine degrades, with 2-chlorobenzonitrile being a major photoproduct. epa.gov On soil surfaces, about 14% of clofentezine degraded when exposed to light over a 31-day period, with 2-chlorobenzonitrile being the primary identified degradation product. epa.gov

These environmental factors will similarly influence the formation, persistence, and transport of this compound. The specific chemical structure of Metabolite 3, which includes a hydroxyl group, may alter its susceptibility to these factors compared to the parent compound. vulcanchem.com

Interactive Data Table: Effect of pH on Clofentezine Half-Life in Water

pH Half-life (at 22°C) Reference
4.95 248.8 days epa.gov
5 ~250 hours inchem.org
6.98 34.4 days epa.gov
7 ~35 hours inchem.org
9.18 4.3 days epa.gov

Regulatory Scientific Frameworks for Clofentezine Metabolite 3 Evaluation

Data Requirements for Metabolite Studies in Regulatory Submissions (e.g., EU, EPA, FAO/WHO)

Regulatory bodies such as the European Union (EU), the United States Environmental Protection Agency (EPA), and the Food and Agriculture Organization/World Health Organization (FAO/WHO) have stringent data requirements for the assessment of pesticide metabolites. These requirements are designed to provide a complete picture of the metabolite's behavior and potential risks.

For a pesticide like clofentezine (B1669202), metabolism studies in both plants and animals are fundamental. These studies aim to identify and quantify the residues of the parent compound and its metabolites. europa.eu In the case of clofentezine, the nature of the residue in plants is considered well-understood, with the parent compound being the primary residue of concern for risk assessment and tolerance setting in the United States. regulations.gov However, in livestock, the residue of concern includes both clofentezine and its metabolites, such as 3-(2-chloro-4-hydroxyphenyl)-6-(2-chlorophenyl)-1,2,4,5-tetrazine. regulations.gov

The data submission package for regulatory approval typically includes:

Metabolism studies: To understand the metabolic pathways in plants and animals. For instance, studies on rats have shown that clofentezine is metabolized into more than 20 minor metabolites, with the two main pathways being hydroxylation and the formation of a monochlorosulfur derivative. nih.gov

Residue trial data: To determine the levels of the parent compound and significant metabolites in treated crops under Good Agricultural Practices (GAP).

Toxicological studies: To assess the potential toxicity of the metabolites. When metabolites are found to be of toxicological concern, they are included in the residue definition for risk assessment.

Analytical methods: Validated methods for the detection and quantification of the residues in various matrices.

The following table provides an overview of the data requirements for metabolite studies.

Data RequirementDescriptionRegulatory Bodies
Plant Metabolism Studies to identify and quantify metabolites in treated plants.EU, EPA, FAO/WHO
Animal Metabolism Studies to understand the metabolic fate in livestock (e.g., ruminants, poultry).EU, EPA, FAO/WHO
Rotational Crops Studies to assess the uptake and metabolism of residues in subsequent crops.EU, EPA
Toxicology of Metabolites Assessment of the toxicity of individual metabolites.EU, EPA, FAO/WHO
Residue Trials Field trials to measure residue levels in raw and processed commodities.EU, EPA, FAO/WHO
Analytical Methods Validated methods for enforcement and monitoring of residues.EU, EPA, FAO/WHO

International Regulatory Assessments and Peer Review Processes (e.g., JMPR, EFSA, EPA Pesticide Reviews) for Metabolite Evaluation

The evaluation of pesticide metabolites is a collaborative and rigorous process involving international bodies and national regulatory agencies. The Joint FAO/WHO Meeting on Pesticide Residues (JMPR), the European Food Safety Authority (EFSA), and the U.S. EPA are key players in this arena. fao.orgresearchgate.netfao.org

JMPR: The JMPR conducts scientific evaluations of pesticide residues and provides recommendations for Maximum Residue Limits (MRLs) to the Codex Committee on Pesticide Residues (CCPR). fao.org For clofentezine, the JMPR has conducted periodic reviews to assess toxicological and residue data. fao.org These reviews form the basis for establishing international food standards.

EPA: The U.S. EPA conducts its own comprehensive risk assessments for pesticides registered for use in the United States. regulations.gov This includes a thorough evaluation of metabolite data to determine the need for including them in the tolerance expression. regulations.gov The EPA's process also involves public comment periods and collaboration with international partners to work towards harmonization of MRLs. federalregister.govfederalregister.gov

The peer review process is a cornerstone of regulatory decision-making, ensuring that the scientific assessments are robust, transparent, and based on the latest available data. researchgate.netnih.govnih.govresearchgate.neteuropa.eu

Harmonization of Residue Definitions for Enforcement Purposes, Including Metabolite 3

A critical aspect of pesticide regulation is the establishment of a "residue definition," which specifies the combination of the parent compound and its metabolites that should be measured for enforcement of MRLs and for dietary risk assessment. europa.eu The goal is to have harmonized residue definitions across different jurisdictions to facilitate international trade. regulations.govfoodstandards.gov.aueuropa.euwb6cif.eu

For clofentezine, the residue definition varies between jurisdictions and matrices. In the United States, the residue of concern in plants for both risk assessment and tolerance setting purposes is the parent compound only. regulations.gov However, for livestock, the residue definition includes clofentezine and its 3-(2-chloro-4-hydroxyphenyl)-6-(2-chlorophenyl)-1,2,4,5-tetrazine metabolite. regulations.gov

The process of harmonization involves comparing residue definitions and MRLs set by different bodies, such as the U.S. EPA and the Codex Alimentarius Commission. regulations.govfederalregister.gov Where differences exist, regulatory agencies may undertake efforts to align their standards, provided that public health is not compromised. regulations.gov For example, while the U.S. tolerance for clofentezine in pome fruit is harmonized with the Codex MRL, the tolerance for stone fruit is not, due to differences in residue levels observed in U.S. field trials. regulations.govfederalregister.gov

The table below illustrates the differences in residue definitions for clofentezine.

Jurisdiction/BodyPlant CommoditiesLivestock Commodities
U.S. EPA ClofentezineClofentezine and 3-(2-chloro-4-hydroxyphenyl)-6-(2-chlorophenyl)-1,2,4,5-tetrazine metabolite
Canada Clofentezine3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine
Codex ClofentezineNot explicitly defined in the provided search results

Analytical Method Validation for Regulatory Compliance and Monitoring

The enforcement of MRLs relies on the availability of robust and validated analytical methods to detect and quantify pesticide residues in food and environmental samples. regulations.gov Regulatory bodies require that these methods are sufficiently sensitive, accurate, and precise. regulations.goveurl-pesticides.eu

For clofentezine and its metabolites, various analytical methods have been developed and validated. High-performance liquid chromatography (HPLC) with UV detection is a common technique used for the determination of clofentezine residues in fruits. regulations.govresearchgate.net More advanced methods, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS), are used for monitoring residues in various matrices, including food, water, and soil, offering high sensitivity and specificity. nih.gov

The validation of these methods is a critical step to ensure their reliability for regulatory purposes. researchgate.net This process typically involves demonstrating the method's linearity, accuracy, precision, limit of quantification (LOQ), and selectivity. eurl-pesticides.eu The LOQ for clofentezine in food and feed of plant origin using LC-MS/MS can be as low as 0.01 mg/kg. nih.gov For water monitoring, the LOQ can be 0.05 μg/L. nih.gov

Regulatory agencies like the EPA publish accepted enforcement methods. regulations.gov For example, analytical method AG-626 is the tolerance enforcement method for clofentezine in crops in the U.S. regulations.gov The availability of such standardized methods is essential for routine monitoring and for ensuring compliance with regulatory limits. regulations.gov

Advanced Research Directions and Future Perspectives on Clofentezine Metabolite 3

Elucidation of Novel Metabolic Pathways and Identification of Currently Uncharacterized Minor Metabolites

Clofentez.ine undergoes metabolism in various species primarily through two main pathways: hydroxylation of the phenyl ring and replacement of a chlorine atom with a methylthio group, followed by further hydroxylation. inchem.orgpublications.gc.ca In rats, after oral administration, approximately half of the dose is excreted unchanged in the feces, while the remainder is metabolized into more than 20 minor metabolites. inchem.orgresearchgate.net The major metabolites identified in rat urine are free and conjugated hydroxylated derivatives. epa.gov Specifically, one major pathway involves hydroxylation at the 3, 4, and/or 5 positions of the phenyl ring, with subsequent conjugation. inchem.org Another significant pathway includes hydroxylation at the 3-phenyl position and the substitution of the chlorine atom on the same ring with a methylthio group, forming 3-(2'-methylthio-3'-hydroxyphenyl)-6-(2'-chlorophenyl)-1,2,4,5-tetrazine. inchem.org This metabolite, known as Clofentezine (B1669202) Metabolite 3, can then be conjugated with glutathione (B108866), mercapturic acid, or cysteine. inchem.org

While these major pathways have been identified, a comprehensive characterization of all minor metabolites is still needed. Future research should focus on identifying the full spectrum of these minor metabolites in various species and environmental compartments. This will provide a more complete understanding of the metabolic fate of clofentezine. Advanced analytical techniques, such as high-resolution mass spectrometry coupled with sophisticated separation methods, will be instrumental in elucidating the structures of these currently uncharacterized compounds. A deeper understanding of these novel pathways is crucial for a more thorough risk assessment.

Development and Application of Advanced High-Throughput Analytical Techniques for Comprehensive Profiling of Metabolite 3 and Related Structures

The analysis of clofentezine and its metabolites, including Metabolite 3, has traditionally relied on methods like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). inchem.org However, the complexity of metabolic profiles, which can include over 20 minor metabolites, necessitates the development of more advanced analytical techniques. inchem.org

Future research should prioritize the development and application of high-throughput screening (HTS) methods. Fast gas chromatography-mass spectrometry/mass spectrometry (GC-MS/MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) are promising techniques for the rapid and sensitive analysis of a wide range of pesticide residues, including clofentezine and its metabolites. thermofisher.comresearchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation procedure that, when coupled with these advanced analytical systems, can overcome matrix effects from complex samples like fruits and vegetables. thermofisher.comresearchgate.net

The application of these high-throughput methods will enable comprehensive profiling of Clofentezine Metabolite 3 and other related structures in various matrices. This will facilitate more efficient monitoring of residue levels in food and environmental samples, contributing to enhanced food safety and environmental protection.

Table 1: Advanced Analytical Techniques for Pesticide Residue Analysis

TechniqueDescriptionApplication for this compound
Fast GC-MS/MS A rapid gas chromatography-tandem mass spectrometry method for the analysis of volatile and semi-volatile compounds.Suitable for the analysis of thermally stable metabolites of clofentezine.
LC-Q-TOF/MS Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry, offering high resolution and accurate mass measurements for the identification and quantification of a broad range of compounds. researchgate.netIdeal for the comprehensive profiling of both major and minor metabolites of clofentezine, including conjugates of Metabolite 3, in various sample types. researchgate.net
QuEChERS A sample preparation method that simplifies the extraction and cleanup of pesticide residues from food and environmental matrices. thermofisher.comresearchgate.netCan be effectively used to prepare samples for the analysis of this compound and related compounds, improving efficiency and reducing matrix interference. thermofisher.comresearchgate.net

Refined Environmental Distribution and Persistence Modeling for Enhanced Predictive Capabilities

Clofentezine is recognized for its moderate persistence in soil and its tendency not to persist in aquatic systems. herts.ac.uk Due to its low water solubility, it is not expected to leach significantly into groundwater. herts.ac.uk However, its environmental fate is complex, influenced by factors such as hydrolysis, which increases with pH, and photolysis. fao.org

To enhance the predictive capabilities for the environmental distribution and persistence of this compound, more refined modeling approaches are necessary. Current models can be improved by integrating more detailed data on the formation and degradation kinetics of Metabolite 3 under various environmental conditions. This includes considering the influence of soil type, organic matter content, microbial activity, temperature, and pH on its transformation and transport.

Future research should focus on conducting laboratory and field studies to generate the specific parameters needed for these advanced models. This will allow for more accurate predictions of the potential for Metabolite 3 to accumulate in different environmental compartments and its long-term persistence. Such models are essential for conducting more precise environmental risk assessments and for developing effective management strategies to mitigate potential contamination.

Comparative Metabolite Studies Across a Broader Range of Non-Human Biological and Environmental Systems

Metabolism studies have shown that the metabolic pathways of clofentezine are qualitatively similar across several species, including rats, mice, rabbits, dogs, calves, and baboons. inchem.orginchem.org However, quantitative differences exist. For example, the methylthiolation pathway, which leads to the formation of this compound, is more prominent in rodents, while hydroxylation is the major route in calves and baboons. inchem.orgpublications.gc.ca In laying hens, the parent compound, clofentezine, is the dominant residue in tissues, with smaller amounts of hydroxylated metabolites. publications.gc.ca

To gain a more comprehensive understanding of the environmental and biological fate of this compound, comparative studies across a broader range of organisms and systems are needed. This should include key environmental organisms such as fish, aquatic invertebrates, and soil microorganisms, as well as a wider variety of terrestrial wildlife. herts.ac.uk

Investigating the metabolic profile in these diverse systems will help to identify any unique metabolic pathways or potential for bioaccumulation of Metabolite 3. This information is critical for a more holistic ecological risk assessment and for understanding the potential impacts on different trophic levels within an ecosystem.

Table 2: Comparative Metabolism of Clofentezine in Different Species

SpeciesPrimary Metabolic Pathway(s)Key MetabolitesReference
Rodents (Rats, Mice) Methylthiolation and hydroxylation3-(2'-methylthio-3'-hydroxyphenyl)-6-(2'-chlorophenyl)-1,2,4,5-tetrazine (Metabolite 3), hydroxylated clofentezine inchem.orginchem.org
Ruminants (Calves, Goats) HydroxylationHydroxylated clofentezine inchem.orgfao.org
Baboons HydroxylationHydroxylated clofentezine inchem.orginchem.org
Dogs Similar to rats, but with low urinary excretionMetabolites similar to those in rats inchem.orginchem.org
Laying Hens Limited metabolismParent clofentezine, 3- and 4-OH clofentezine publications.gc.cafao.org

Investigation of Bioremediation Strategies for this compound in Contaminated Environments

The presence of pesticide residues like clofentezine and its metabolites in soil and water poses environmental concerns. migrationletters.comnih.gov Bioremediation, which utilizes microorganisms to degrade or detoxify pollutants, offers an environmentally friendly and cost-effective approach to cleaning up contaminated sites. nih.govdergipark.org.tr Techniques such as bioaugmentation (introducing specific microbes) and biostimulation (enhancing the activity of native microbes by adding nutrients) are promising strategies. mdpi.comscispace.com

Future research should focus on identifying and isolating microbial species, including bacteria and fungi, that are capable of degrading this compound. nih.gov Studies should investigate the optimal conditions (e.g., pH, temperature, nutrient availability) for the microbial degradation of this metabolite. dergipark.org.tr Furthermore, exploring the potential of microbial consortia and genetically engineered microorganisms could lead to more efficient and targeted bioremediation strategies. mdpi.com

The development of effective bioremediation techniques for this compound would provide a valuable tool for mitigating environmental contamination and restoring the health of affected ecosystems. This research is crucial for developing sustainable agricultural practices and ensuring long-term environmental quality.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Clofentezine Metabolite 3 in complex biological matrices?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC/MS) is the gold standard for detecting this compound due to its high sensitivity and specificity. For data preprocessing, nonlinear retention time alignment (e.g., via XCMS software) ensures accurate peak matching across samples . Sample preparation should minimize matrix interference; techniques like solid-phase extraction or protein precipitation are critical for reproducible metabolite isolation . Validate detection limits using spiked calibration curves and internal standards to account for matrix effects.

Q. How should researchers design experiments to ensure reproducibility in studies on this compound?

  • Methodological Answer : Use a factorial design to control variables such as sample collection time, storage conditions, and extraction protocols. Clearly define participant/material inclusion criteria (e.g., age, diet, metabolic health) to reduce confounding variability . Include technical replicates and randomized sample processing to mitigate batch effects. Statistical power calculations should guide sample size selection, ensuring sufficient detectability of metabolite concentration differences .

Q. What statistical approaches are appropriate for quantifying this compound levels in longitudinal studies?

  • Methodological Answer : Bayesian hierarchical models are effective for longitudinal data, as they account for intra- and inter-individual variability while incorporating prior knowledge (e.g., metabolite decay rates) . Normalize raw ion intensities using probabilistic quotient normalization or internal standards to correct for technical variation . For small sample sizes, partial least squares regression (PLSR) can handle high-dimensional data without overfitting .

Advanced Research Questions

Q. How can multi-omics integration enhance the understanding of this compound's role in metabolic pathways?

  • Methodological Answer : Combine metabolomics data with proteomics or transcriptomics using multi-block regression models to identify pathway-level interactions. For example, correlate metabolite abundance with enzyme expression levels (e.g., cytochrome P450 isoforms) to infer biotransformation pathways . Tools like XCMS enable cross-platform data alignment, while multi-scale computational frameworks (e.g., hybrid quantum mechanics/molecular mechanics) model metabolite-enzyme binding dynamics .

Q. What strategies resolve contradictions in metabolite quantification data across studies?

  • Methodological Answer : Conduct meta-analyses with harmonized protocols, ensuring raw data (both original and preprocessed) are publicly accessible for re-evaluation . Address inter-study variability by applying unified retention time correction algorithms (e.g., XCMS’s nonlinear alignment) . Reflexivity practices, such as documenting analytical biases (e.g., ionization suppression in LC/MS) and re-testing hypotheses with independent cohorts, strengthen validity .

Q. What computational models predict interactions between this compound and biological targets?

  • Methodological Answer : Molecular dynamics simulations (e.g., using ab initio or coarse-grained methods) model metabolite-protein binding affinities and conformational changes . For high-throughput screening, machine learning classifiers trained on structural descriptors (e.g., molecular fingerprints) prioritize candidate targets. Validate predictions with in vitro assays, such as surface plasmon resonance or isothermal titration calorimetry.

Q. How can mixed-methods approaches elucidate this compound’s biochemical effects?

  • Methodological Answer : Design a sequential exploratory study:

  • Quantitative Phase : Measure metabolite concentrations in clinical cohorts using LC/MS, testing hypotheses about dose-response relationships .
  • Qualitative Phase : Conduct semi-structured interviews with researchers to interpret unexpected findings (e.g., non-linear pharmacokinetics). Thematic analysis identifies gaps in existing mechanistic models .
  • Integration : Use joint displays to map quantitative trends onto qualitative themes, refining hypotheses for further validation.

Q. What are best practices for data preprocessing in high-throughput metabolomics studies?

  • Methodological Answer :

  • Missing Values : Impute using k-nearest neighbors or probabilistic PCA, avoiding methods that assume missing-at-random data .
  • Peak Alignment : Apply XCMS’s matched filtration to correct retention time shifts, ensuring cross-sample comparability .
  • Normalization : Use variance-stabilizing transformations (e.g., log2) followed by quantile normalization to reduce technical noise .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.